molecular formula C18H24NaO3S B1681042 Sodium dibunate CAS No. 14992-59-7

Sodium dibunate

Cat. No.: B1681042
CAS No.: 14992-59-7
M. Wt: 343.4 g/mol
InChI Key: KMRZPPDXZYJEPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dibunate is synthesized by reacting dibunic acid with sodium hydroxide. The reaction typically involves dissolving dibunic acid in a suitable solvent, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced by large-scale neutralization of dibunic acid with sodium hydroxide. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: Sodium dibunate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium dibunate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium dibunate involves its ability to act on the cough reflex pathway. It works by blocking afferent signals in the reflex arc that controls cough, thereby suppressing the cough response. This action is achieved without causing sedation or respiratory depression, making it a safer alternative to narcotic antitussives .

Comparison with Similar Compounds

Comparison:

    Sodium Dibunate vs. Benzonatate: Both are peripherally acting and do not cause sedation or respiratory depression. this compound is preferred for its lower incidence of side effects.

    This compound vs. Codeine: this compound does not cause sedation, euphoria, or habituation, making it a safer alternative.

    This compound vs. Dextromethorphan: this compound acts peripherally, whereas dextromethorphan acts centrally.

This compound stands out for its safety profile and effectiveness as a cough suppressant, making it a valuable compound in both medical and industrial applications.

Properties

CAS No.

14992-59-7

Molecular Formula

C18H24NaO3S

Molecular Weight

343.4 g/mol

IUPAC Name

sodium;2,6-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);

InChI Key

KMRZPPDXZYJEPL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+]

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O.[Na]

Appearance

Solid powder

14992-59-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium dibunate;  Dibunato di sodio;  L 1633;  L-1633;  L1633;  Becantex; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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